2-((6-(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetonitrile
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Overview
Description
- It contains a thiazole ring, which is a five-membered heterocyclic ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole family, along with imidazoles and oxazoles.
- The compound’s aromaticity arises from the delocalization of π-electrons around the sulfur atom, satisfying Hückel’s rule.
- Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents.
- Interestingly, the thiazole ring is naturally found in Vitamin B₁ (thiamine), which plays a crucial role in energy metabolism and nervous system function .
2-((6-(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetonitrile: is a complex organic compound with a fascinating structure.
Preparation Methods
- One synthetic route involves reacting aminonitrile with salts or esters of dithioacids (such as carbon oxysulfide, carbon disulfide, or isothiocyanates) to yield 5-aminothiazole derivatives .
- Industrial production methods may vary, but these synthetic routes provide a starting point.
Chemical Reactions Analysis
- Common reagents and conditions depend on the specific reaction type and desired products.
2-((6-(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetonitrile: can undergo various reactions:
Scientific Research Applications
- This compound has diverse applications:
Antitumor and cytotoxic activity: Some derivatives exhibit potent effects against cancer cells.
Antimicrobial properties: Sulfathiazole, a related compound, is an antimicrobial drug.
Antifungal activity: Abafungin is another example.
Antiretroviral properties: Ritonavir, containing a thiazole moiety, is used in HIV treatment.
Mechanism of Action
- The exact mechanism depends on the specific derivative and its targets.
- Molecular pathways may involve interactions with cellular receptors, enzymes, or metabolic processes.
Comparison with Similar Compounds
- Similar compounds include other thiazoles, such as 4-bromophenyl-imidazo[2,1-b]thiazol-3-yl derivatives .
- Highlighting its uniqueness requires further exploration and comparison with structurally related molecules.
Properties
Molecular Formula |
C14H10N4S3 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C14H10N4S3/c1-9-13(21-14(16-9)11-3-2-7-19-11)10-4-5-12(18-17-10)20-8-6-15/h2-5,7H,8H2,1H3 |
InChI Key |
SKRXQUPQCXDCCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC#N |
Origin of Product |
United States |
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